molecular formula C19H21NO B1614099 2-Methyl-3'-pyrrolidinomethyl benzophenone CAS No. 898793-91-4

2-Methyl-3'-pyrrolidinomethyl benzophenone

Cat. No. B1614099
CAS RN: 898793-91-4
M. Wt: 279.4 g/mol
InChI Key: LORWFFGGNYWDIR-UHFFFAOYSA-N
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Description

2-Methyl-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.4 g/mol.


Molecular Structure Analysis

The molecular structure of 2-methyl-3’-pyrrolidinomethyl benzophenone contains a total of 44 bonds. These include 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. The structure also includes 1 five-membered ring (pyrrolidine), 2 six-membered rings (benzene), 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Photodegradation of UV Filters

Benzophenone-3, a common UV filter, undergoes photodegradation, presenting an environmental challenge due to its widespread use in personal care products. Research has focused on optimizing conditions for its removal from aqueous samples using photo-Fenton technology, highlighting the significant impact of initial concentrations of key reactants on the degradation process. This degradation not only effectively eliminates the compound but also increases the biodegradability of the contaminants, suggesting a viable method for mitigating its environmental footprint (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Photocatalytic Degradation Approaches

Studies on the photocatalytic degradation of Benzophenone-3 using PbO/TiO2 and Sb2O3/TiO2 have demonstrated the potential for complete degradation under UV-C irradiation. These findings suggest the feasibility of photocatalytic methods for treating water sources contaminated with UV filters, offering a promising avenue for environmental protection and the safeguarding of human health (Wang et al., 2019).

Biodegradation by Bacterial Strains

The isolation of a novel bacterial strain, Methylophilus sp. FP-6, capable of degrading Benzophenone-3, offers a biological approach to removing this compound from the environment. This research highlights the potential for using microbial degradation as an efficient and safe method for the bioremediation of environments contaminated with Benzophenone-3, contributing to the development of sustainable and eco-friendly treatment technologies (Jin et al., 2019).

Oxidative Degradation Techniques

Investigations into the oxidation of Benzophenone-3 by potassium permanganate and ferrate(VI) have revealed effective strategies for its removal from aqueous solutions. These studies provide valuable insights into the kinetics, degradation products, and toxicity reduction associated with these oxidation processes. Such findings are instrumental in advancing water treatment methodologies to address the challenges posed by the presence of UV filters in water bodies, ensuring the protection of aquatic ecosystems and human health (Cao et al., 2021; Yang & Ying, 2013).

Endocrine Disrupting Effects and Ecological Impact

The occurrence, toxicities, and ecological risks associated with Benzophenone-3 in aquatic environments underscore the urgent need for effective degradation and removal methods. Comprehensive reviews and experimental studies have illuminated the endocrine-disrupting capabilities of Benzophenone-3 and its derivatives, calling for enhanced monitoring and mitigation strategies to safeguard environmental and human health (Kim & Choi, 2014).

properties

IUPAC Name

(2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORWFFGGNYWDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643179
Record name (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3'-pyrrolidinomethyl benzophenone

CAS RN

898793-91-4
Record name Methanone, (2-methylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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